REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][CH:6]1[CH2:10][CH2:9][CH2:8][O:7]1)[CH:2]=[CH2:3].[CH2:11]([O:13][SiH:14]([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17])[CH3:12]>>[CH2:5]([O:4][CH2:1][CH2:2][CH2:3][Si:14]([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])[O:13][CH2:11][CH3:12])[CH:6]1[O:7][CH2:8][CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
106.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC1OCCC1
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Name
|
Pt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120.6 g
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Name
|
Karstedt's catalyst
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
Karstedt's catalyst
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
3
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 80°-100° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 90° C. for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled through a short Vigreux column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1CCCO1)OCCC[Si](OCC)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |